molecular formula C6H16ClN3O B1449286 1-(2-Aminoethyl)-3-propylurea hydrochloride CAS No. 1864060-52-5

1-(2-Aminoethyl)-3-propylurea hydrochloride

Cat. No. B1449286
M. Wt: 181.66 g/mol
InChI Key: IOYZESBAFPHTTR-UHFFFAOYSA-N
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Description

The compound “1-(2-Aminoethyl)-3-propylurea hydrochloride” is a hydrochloride salt of a urea derivative. Urea derivatives are often used in medicinal chemistry due to their ability to form hydrogen bonds, which can enhance the binding affinity of a drug to its target .


Molecular Structure Analysis

The molecular structure of “1-(2-Aminoethyl)-3-propylurea hydrochloride” would likely consist of a urea core, with a 2-aminoethyl group on one side and a propyl group on the other. The hydrochloride indicates that this compound is likely a salt, with the chloride ion balancing the charge of the protonated amino group .


Chemical Reactions Analysis

Urea derivatives can undergo a variety of chemical reactions, including hydrolysis and reactions with various nucleophiles . The specific reactions that “1-(2-Aminoethyl)-3-propylurea hydrochloride” might undergo would depend on the conditions and the other compounds present.


Physical And Chemical Properties Analysis

The physical and chemical properties of “1-(2-Aminoethyl)-3-propylurea hydrochloride” would depend on its specific structure. For example, it would likely be soluble in water due to the presence of the hydrochloride salt .

Scientific Research Applications

Antihypertensive Applications

A study explored the antihypertensive properties of 1-(2-aminoethyl) derivatives, finding that some compounds in this class demonstrated potent oral antihypertensive activity in hypertensive rat models and renal hypertensive dogs. This suggests a potential application in managing hypertension (Tilley, Levitan, Kierstead, & Cohen, 1980).

Analgesic Properties

Research on 1-acyl-3-aminomethylureas, a related class of compounds, showed that some derivatives, such as 1-acetyl-3-piperidinomethylurea hydrochloride, exhibited analgesic effects, although with some undesirable side effects (Spielman & Richards, 1946).

Antibacterial Activities

A series of N-substituted thiourea derivatives were synthesized and tested for antibacterial properties. Some compounds exhibited significant antibacterial activity, suggesting potential applications in developing new antibacterial agents (Kalhor, Salehifar, & Nikokar, 2014).

Uterine Relaxant Activity

Some derivatives of 1-(2-aminoethyl) showed potent uterine relaxant activity, which could be relevant in the management of preterm labor (Viswanathan & Chaudhari, 2006).

Corrosion Inhibition

Compounds like 1-(2-aminoethyl)-2-oleylimidazoline, which share structural similarities with 1-(2-aminoethyl)-3-propylurea hydrochloride, have been evaluated as corrosion inhibitors for steel in hydrochloric acid. This indicates potential industrial applications in corrosion prevention (Yadav, Behera, & Sharma, 2016).

Potential for Cardiac Dysrhythmia Treatment

Recainam hydrochloride, a propylurea compound, has been studied for its antidysrhythmic effects in cardiac patients, suggesting possible therapeutic applications for related compounds in treating cardiac arrhythmias (Hampton, Anastasiou-Nana, Nanas, Nappi, Capuzzi, & Anderson, 1987).

Future Directions

The future directions for research on “1-(2-Aminoethyl)-3-propylurea hydrochloride” would depend on its properties and potential applications. For example, if it were found to have medicinal properties, future research might focus on optimizing its structure for better efficacy or lower toxicity .

properties

IUPAC Name

1-(2-aminoethyl)-3-propylurea;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H15N3O.ClH/c1-2-4-8-6(10)9-5-3-7;/h2-5,7H2,1H3,(H2,8,9,10);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOYZESBAFPHTTR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(=O)NCCN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H16ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Aminoethyl)-3-propylurea hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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